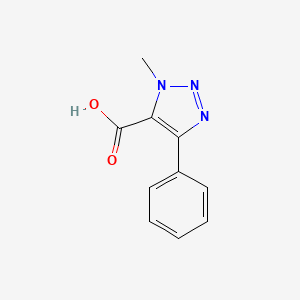

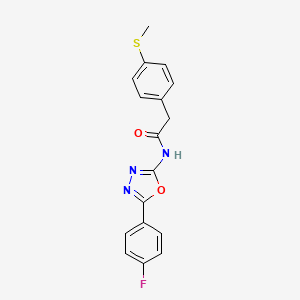

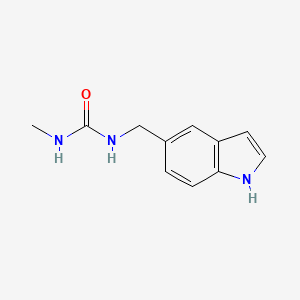

![molecular formula C17H19N3O2 B2993990 4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-18-8](/img/structure/B2993990.png)

4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline is a nitrogenous tertiary base with a hetero nucleus and a chemical formula of C9H7N . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times . They are found in various natural compounds and exhibit a broad range of biological activities .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various methods . For instance, a green synthetic protocol has been developed for accessing novel 1H-pyrrole (furan, thiophene)-conjugated 1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one derivatives . This involves a one-pot three-component reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) using [BMIM]OH as an ionic liquid medium .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . The specific physical and chemical properties of “4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one” could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Anthelmintic Activity

Compounds within the imidazo[4,5-f]quinolin-9-ols series, similar in structure to the queried chemical, have demonstrated significant anthelmintic activity. The most active compound among these was the 2-(2-furyl) analogue, showcasing the potential of such structures in treating infections caused by tapeworms like Hymenolepis nana (Alaimo et al., 1978).

Synthetic Methodologies

Several studies have focused on developing synthetic methodologies for compounds with a core structure similar to the one . For instance, multicomponent protocols for the synthesis of hexahydro-1H-pyrazolo[3,4-b]quinolin-5-ones have been established. These methods allow for regio- and chemoselective synthesis under various conditions, such as microwave or conventional heating and sonication, demonstrating the adaptability of these compounds in synthetic chemistry (Chebanov et al., 2008).

Ionic Liquid Synthesis

The synthesis of derivatives closely related to the queried compound, such as 4-aryl-3,7,7-trimethyl-1-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinolin-5(6H)-ones, using ionic liquids has been reported. This method emphasizes milder reaction conditions, shorter reaction times, and an environmentally friendly procedure, showcasing the compound's applicability in green chemistry (Shi & Yang, 2011).

Antimycobacterial Activity

Compounds structurally similar to the queried molecule have been synthesized and tested for their antimycobacterial activity. Some of these compounds have shown promising results against Mycobacterium spp strains, highlighting their potential in the treatment of mycobacterial infections (Quiroga et al., 2014).

Antimalarial and Antimicrobial Activities

Derivatives of 4-hydroxy-2(1H)-quinolone, structurally related to the compound of interest, have been explored for their antimicrobial and antimalarial activities. Certain derivatives have been found to exhibit potent antimalarial activity, surpassing standard compounds in efficacy, and also showing moderate antimicrobial activity, which suggests a broad spectrum of biological applications (Sarveswari et al., 2014).

Wirkmechanismus

Target of Action

It is known that quinoline-based compounds, which this molecule is a derivative of, have a broad range of biological activities . They are often used as scaffolds in drug discovery due to their versatile applications in medicinal chemistry .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They interact with their targets, leading to changes that result in their various biological and pharmacological activities .

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Quinoline derivatives are known to be biologically active, suggesting that they have favorable pharmacokinetic properties .

Result of Action

Quinoline derivatives are known to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Action Environment

The synthesis of quinoline derivatives often involves various reaction protocols, suggesting that the synthesis environment may influence the properties of the final compound .

Eigenschaften

IUPAC Name |

4-(furan-3-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOOTGPVAAPDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

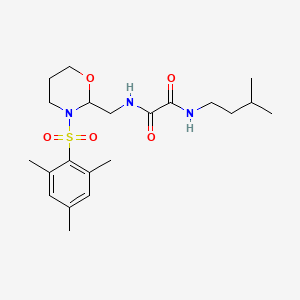

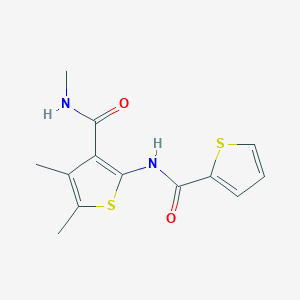

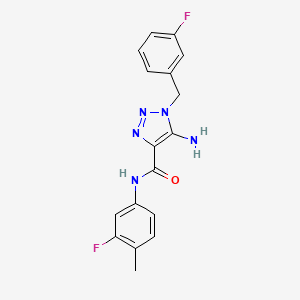

![methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2993907.png)

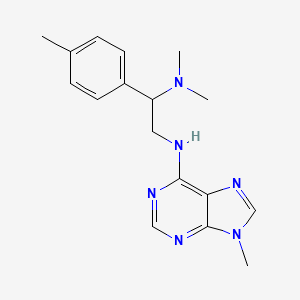

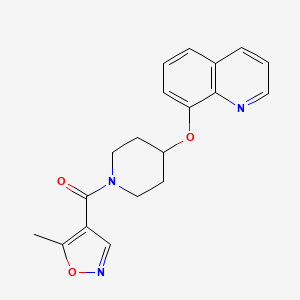

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)

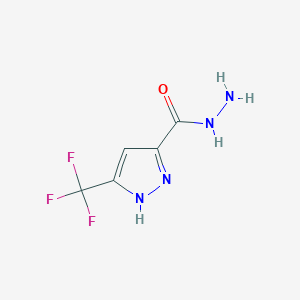

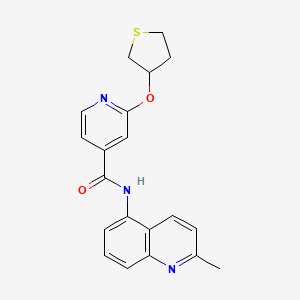

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)

![N-(2-ethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2993922.png)